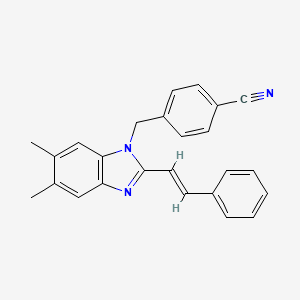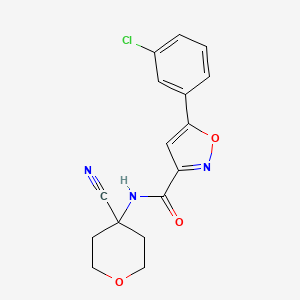
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In
Mecanismo De Acción
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. JAK3 is a key component of the JAK/STAT signaling pathway, which is involved in the activation and differentiation of immune cells. By inhibiting JAK3, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide can prevent the activation of T cells and reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation and autoimmunity.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and prevent the activation of T cells. In animal models of autoimmune diseases, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide has been shown to reduce inflammation and prevent disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the JAK/STAT signaling pathway and its role in immune function and autoimmunity. However, it has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
Direcciones Futuras
For research on 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide include:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of more water-soluble analogs for improved bioavailability.
3. Investigation of the long-term safety and efficacy of 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide in clinical trials.
4. Exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
5. Investigation of its potential use in combination with other immunomodulatory agents for enhanced therapeutic effect.
In conclusion, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide is a small molecule inhibitor of JAK3 that has shown promising results in preclinical studies and clinical trials for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of the JAK/STAT signaling pathway, leading to a decrease in inflammation and autoimmunity. Further research is needed to fully understand its potential therapeutic applications and limitations.
Métodos De Síntesis
The synthesis of 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 3-chloroaniline with 4-cyanooxan-4-yl chloride to form 5-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)aniline, which is then reacted with 3-bromo-1,2-oxazole to form 5-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the JAK/STAT signaling pathway, which plays a critical role in the immune response. By inhibiting JAK3, 5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of T cells, leading to a decrease in inflammation and autoimmunity.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-12-3-1-2-11(8-12)14-9-13(20-23-14)15(21)19-16(10-18)4-6-22-7-5-16/h1-3,8-9H,4-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGADJWZIDZNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-N-(4-cyanooxan-4-yl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)
![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)
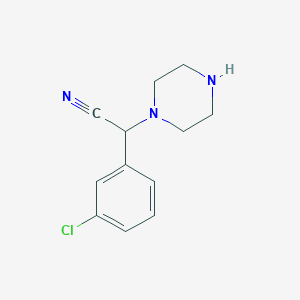
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
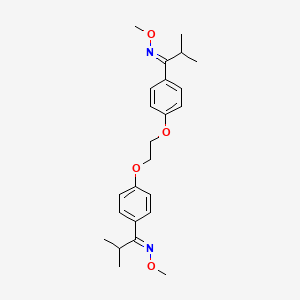
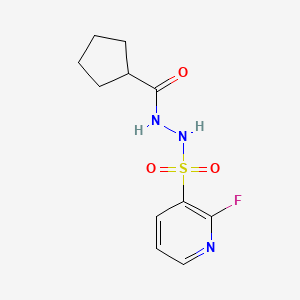
![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)

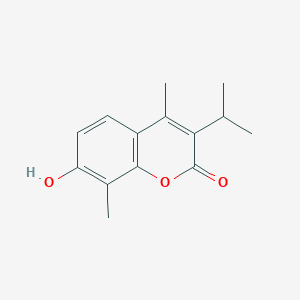
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
